molecular formula C6H12ClNO3 B6596848 rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis CAS No. 1969287-67-9

rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis

Cat. No.: B6596848
CAS No.: 1969287-67-9
M. Wt: 181.62 g/mol
InChI Key: MJMLNTUSOMKSJX-TYSVMGFPSA-N
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Description

rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of oxirane ring-opening reactions, where the oxirane ring is opened by nucleophiles under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • rac-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis
  • rac-Methyl (2R,3S)-3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate

Uniqueness

rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis, is a chiral compound with significant potential in various biological applications. Its oxolane structure and specific stereochemistry contribute to its unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H13ClN2O3
  • Molecular Weight : 202.64 g/mol
  • IUPAC Name : rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride
  • CAS Number : [617690-22-9]

The compound features an oxolane ring with an amino group and a carboxylate moiety, which are crucial for its biological activity.

Rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes linked to the Type III secretion system (T3SS) in pathogenic bacteria, reducing their virulence .
  • Receptor Interaction : It potentially acts as a modulator for certain receptors, influencing cellular signaling pathways that govern various physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting bacterial cell functions .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride:

  • Type III Secretion System (T3SS) Inhibition :
    • A study assessed the compound's ability to inhibit T3SS-mediated secretion in Citrobacter rodentium, a model for enteropathogenic E. coli. At concentrations of 50 µM, it displayed approximately 50% inhibition of secretion .
  • Cytotoxicity Testing :
    • Cytotoxicity assays indicated that at effective concentrations, the compound did not exhibit significant toxicity towards mammalian cells, suggesting a favorable therapeutic index.

Case Studies

  • Case Study on Antimicrobial Properties :
    • In a controlled setting, rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride was tested against various bacterial strains. Results indicated a dose-dependent reduction in bacterial viability, particularly against Gram-negative pathogens.
  • Therapeutic Applications :
    • Ongoing research is exploring its potential as a scaffold for drug development aimed at treating bacterial infections resistant to conventional antibiotics. The compound's unique structure allows for modifications that could enhance efficacy and specificity against target pathogens.

Comparative Analysis with Related Compounds

The biological activity of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride can be compared to similar compounds to highlight its unique properties:

Compound NameStructureBiological Activity
Rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylateStructureExhibits lower T3SS inhibition compared to rac-methyl (2R,3S)
Methyl (4-hydroxypyrrolidine-2-carboxylate)StructureAntimicrobial activity but less effective against T3SS

Properties

CAS No.

1969287-67-9

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (2R,3R)-3-aminooxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1

InChI Key

MJMLNTUSOMKSJX-TYSVMGFPSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CCO1)N.Cl

Canonical SMILES

COC(=O)C1C(CCO1)N.Cl

Origin of Product

United States

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